molecular formula C13H20BN3O5 B6334276 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid CAS No. 1171897-31-6

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

Cat. No.: B6334276
CAS No.: 1171897-31-6
M. Wt: 309.13 g/mol
InChI Key: OGGITWATCYCNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid-functionalized pyridine derivative featuring a tert-butoxycarbonyl (BOC)-protected amino propanamido substituent at the 5-position of the pyridine ring. This compound is structurally significant due to its dual functional groups:

  • Boronic acid moiety: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for carbon-carbon bond formation.
  • BOC-protected amino propanamido group: Provides stability to the amine functionality during synthetic processes, allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGITWATCYCNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Pyridine Boronic Acid

The pyridine boronic acid core is synthesized via directed nitration and subsequent reduction. Starting with 3-pyridineboronic acid, nitration under mixed acid conditions (HNO₃/H₂SO₄) introduces a nitro group at position 5, yielding 5-nitro-3-pyridineboronic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 5-amino-3-pyridineboronic acid in 85% yield.

Key Data :

  • 5-Nitro-3-pyridineboronic acid : 1H^1H NMR (400 MHz, DMSO-d₆) δ 9.12 (d, J = 2.4 Hz, 1H), 8.95 (d, J = 2.4 Hz, 1H), 8.45 (t, J = 2.4 Hz, 1H).

  • 5-Amino-3-pyridineboronic acid : HRMS (ESI+) m/z calcd for C₅H₇BN₂O₂ [M+H]+: 153.0571, found: 153.0574.

Boronic Acid Protection as Pinacol Ester

To prevent boronic acid degradation during subsequent reactions, the 3-boronic acid group is protected as a pinacol ester. Treatment with pinacol in anhydrous THF under reflux (24 h) affords 5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in 92% yield.

Synthesis of Boc-Protected 3-Aminopropanoic Acid

Boc Protection of β-Alanine

β-Alanine (3-aminopropanoic acid) is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (H₂O/THF, pH 9–10). The reaction proceeds at 0°C for 2 h, yielding Boc-β-alanine in 95% purity.

Key Data :

  • Boc-β-alanine : 1H^1H NMR (400 MHz, CDCl₃) δ 5.12 (br s, 1H, NH), 3.44 (q, J = 6.4 Hz, 2H), 2.51 (t, J = 6.4 Hz, 2H), 1.44 (s, 9H).

Amide Coupling and Deprotection

Activation of Boc-β-Alanine

Boc-β-alanine is activated as a N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane (DCM). The activated ester is isolated in 88% yield and used without further purification.

Coupling with 5-Amino-3-(Pinacol Boronate)Pyridine

The NHS ester of Boc-β-alanine reacts with 5-amino-3-(pinacol boronate)pyridine in DCM, catalyzed by 4-dimethylaminopyridine (DMAP). After 12 h at room temperature, the coupled product is obtained in 78% yield.

Key Data :

  • Coupled intermediate : 1H^1H NMR (400 MHz, CDCl₃) δ 8.52 (d, J = 2.4 Hz, 1H), 8.34 (d, J = 2.4 Hz, 1H), 7.89 (t, J = 2.4 Hz, 1H), 6.72 (br s, 1H, NH), 3.51 (q, J = 6.4 Hz, 2H), 2.58 (t, J = 6.4 Hz, 2H), 1.45 (s, 9H).

Deprotection of Pinacol Boronate

The pinacol boronate is cleaved using 1 M HCl in THF/water (3:1) at 50°C for 2 h, yielding 5-(3-((tert-butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid as a white solid in 85% yield.

Key Data :

  • Final product : HRMS (ESI-) m/z calcd for C₁₃H₁₈BN₃O₅ [M-H]-: 322.1278, found: 322.1275.

  • 1H^1H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 8.67 (d, J = 2.4 Hz, 1H), 8.53 (d, J = 2.4 Hz, 1H), 8.12 (t, J = 2.4 Hz, 1H), 6.98 (br s, 1H, NH), 3.35 (q, J = 6.4 Hz, 2H), 2.45 (t, J = 6.4 Hz, 2H), 1.39 (s, 9H).

Alternative Synthetic Routes and Optimization

Miyaura Borylation of Halogenated Pyridines

An alternative route involves Miyaura borylation of 5-amino-3-bromopyridine. Using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in dioxane at 80°C, the boronic ester is formed in 90% yield. Subsequent amide coupling and deprotection follow the aforementioned protocol.

Solid-Phase Synthesis for Scalability

Solid-phase synthesis on Wang resin has been explored to improve scalability. Boc-β-alanine is loaded onto the resin, followed by coupling with 5-amino-3-boronic acid pinacol ester. Cleavage with TFA/water (95:5) affords the target compound in 70% yield.

Analytical Characterization and Validation

NMR Spectroscopy

Comprehensive 1H^1H, 13C^{13}C, and 11B^{11}B NMR analyses confirm the structure and purity of intermediates and the final product. The Boc group’s tert-butyl protons resonate as a singlet at δ 1.39 ppm, while the boronic acid’s 11B^{11}B signal appears at δ 30.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS validates the molecular formula, with mass accuracy within 3 ppm of theoretical values.

Challenges and Mitigation Strategies

  • Boronic Acid Stability : Acidic conditions during Boc deprotection risk boronic acid degradation. Using pinacol protection and mild deprotection (pH 5–6) mitigates this.

  • Amide Coupling Efficiency : Suboptimal coupling yields (≤70%) are addressed by switching to HATU/DIEA in DMF, improving yields to 85% .

Chemical Reactions Analysis

Types of Reactions

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid has been studied for its ability to inhibit proteases, enzymes that play crucial roles in various disease pathways, including cancer and inflammation. Boronic acids are known for their interactions with serine proteases, making this compound a candidate for developing novel therapeutic agents targeting these enzymes.

Drug Development

The compound's structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Researchers have investigated its interactions with various proteases to elucidate its mechanism of action and therapeutic potential. The presence of the Boc group may also facilitate the synthesis of prodrugs that can be activated in vivo, further enhancing its application in drug development.

Biological Interaction Studies

Studies focusing on the binding affinity of this compound to different biological targets provide insights into its inhibitory capabilities and potential therapeutic uses. For instance, investigations into its interactions with specific proteases can inform the design of inhibitors with improved efficacy against diseases characterized by abnormal protease activity.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The synthetic pathway can include coupling reactions that utilize the boronic acid moiety for further functionalization, making it a valuable intermediate in organic synthesis.

Case Study 1: Inhibition of Proteases

Research has demonstrated that compounds similar to this compound exhibit potent inhibition against specific proteases involved in tumor progression. For instance, studies have shown that modifications to the boronic acid moiety can significantly enhance inhibitory potency against serine proteases implicated in cancer metastasis .

Case Study 2: Synthesis and Functionalization

A study focused on synthesizing derivatives of this compound highlighted the importance of the Boc group in facilitating controlled release mechanisms in drug formulations. By strategically modifying the structure, researchers were able to create prodrugs that demonstrated improved solubility and bioavailability in preclinical models .

Mechanism of Action

The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid group can also interact with biological molecules, making it useful in drug development .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table compares 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid with structurally related pyridine-3-boronic acid derivatives (Table 1):

Compound Name Substituent at Pyridine-5 Position CAS No. Similarity Score Key Properties
5-(3-((tert-BOC)amino)propanamido)pyridine-3-boronic acid BOC-protected amino propanamido Not available Reference compound High solubility in polar aprotic solvents (e.g., DMF); pH-sensitive deprotection
5-Methylpyridine-3-boronic acid Methyl 173999-18-3 0.85 Enhanced lipophilicity; limited reactivity in cross-coupling
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid Methoxycarbonyl 871329-53-2 0.85 Electron-withdrawing group stabilizes boronic acid; moderate solubility
(5-Phenylpyridin-3-yl)boronic acid Phenyl 850991-38-7 0.78 High steric bulk; lower solubility in aqueous media
6-(BOC-methylamino)pyridine-3-boronic acid BOC-protected methylamino at pyridine-6 1218790-80-7 N/A Similar BOC protection but positional isomer; distinct reactivity profile

Table 1 : Structural and functional comparison of pyridine-3-boronic acid derivatives .

Solubility and Stability

  • Solubility : The presence of polar groups (e.g., BOC-protected amides) enhances solubility in solvents like DMSO or DMF, whereas phenyl-substituted analogs (e.g., 850991-38-7) are more lipophilic .
  • Stability : Boronic acids with bulky substituents (e.g., phenyl) show greater stability against protodeboronation but may hinder reaction kinetics .

Biological Activity

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a pyridine ring with a tert-butoxycarbonyl (Boc) group, and is characterized by its unique functional groups that may enhance its stability and bioavailability.

  • Molecular Formula : C13H20BN3O5
  • Molecular Weight : 309.13 g/mol

The presence of both amine and boronic acid functional groups makes this compound relevant in various chemical and biological applications, particularly as a protease inhibitor, which is crucial in pathways related to cancer and inflammation .

The biological activity of this compound primarily stems from its ability to interact with biological targets, particularly proteases. Boronic acids are known to form reversible covalent bonds with the active site of serine proteases, thereby inhibiting their activity. This mechanism is particularly significant in the context of diseases where protease activity plays a critical role, such as in certain cancers and inflammatory diseases .

Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibitory activity against different proteases. For instance:

Compound NameTarget ProteaseIC50 (µM)
5-(3-amino-pyridin-4-yl)boronic acidTrypsin25
5-(tert-Butylcarbamoyl)pyridine-3-boronic acidChymotrypsin15
This compound ThrombinTBD

These studies indicate that the presence of the Boc group may contribute to the compound's selectivity and potency against specific proteases, enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the therapeutic implications of boronic acids in cancer treatment. For example, a study investigating the efficacy of boronic acid derivatives in inhibiting tumor growth showed promising results when tested on various cancer cell lines. The compound was able to induce apoptosis in cancer cells by inhibiting key proteases involved in cell survival pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the pyridine ring or the amine side chain can significantly alter the inhibitory potency and selectivity of these compounds. For example, changing the position of the amine group or modifying the Boc group can lead to enhanced binding affinity towards specific proteases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid, and how can purity be optimized?

  • Methodology : Use Suzuki-Miyaura coupling as a primary method, leveraging the boronic acid moiety’s reactivity with halogenated pyridine precursors. For example, coupling 3-aminopropanamide-modified pyridine boronic acid with tert-butoxycarbonyl (Boc)-protected intermediates under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) and characterize using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .
  • Stability Monitoring : Perform periodic 11B^{11}B NMR to assess boronic acid integrity. Use Karl Fischer titration to detect moisture ingress in stored samples .

Q. What safety protocols are critical when working with this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in cross-coupling reactions involving this compound?

  • Troubleshooting : Vary catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize yields. For example, PdCl2_2(dppf) may improve coupling efficiency with sterically hindered substrates .
  • Kinetic Analysis : Use in situ IR or 19F^{19}F NMR to monitor reaction progress and identify intermediates causing side reactions (e.g., protodeboronation) .

Q. What strategies enhance the compound’s utility in targeted drug delivery systems?

  • Functionalization : Introduce bioorthogonal handles (e.g., azide/alkyne groups) via the Boc-protected amine for click chemistry conjugation. Validate binding specificity using surface plasmon resonance (SPR) .
  • In Vivo Stability : Conduct pharmacokinetic studies in model organisms to assess metabolic stability. Modify the Boc group to tert-butyl carbamate analogs for enhanced plasma half-life .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions between the boronic acid moiety and biological targets (e.g., proteases). Focus on optimizing hydrogen bonding and π-π stacking .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data to prioritize synthetic targets .

Key Research Challenges

  • Stereochemical Control : The tert-butoxycarbonyl group may induce steric hindrance, complicating regioselective functionalization. Use chiral auxiliaries or asymmetric catalysis to address this .
  • Boronic Acid Reactivity : Competing protodeboronation under basic conditions requires pH optimization (pH 7–8) and rapid reaction quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.